molecular formula C16H11BrClN3O4S B11208097 5-bromo-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide

5-bromo-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide

Cat. No.: B11208097
M. Wt: 456.7 g/mol
InChI Key: WTDINPJLLMWOFC-UHFFFAOYSA-N
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Description

5-bromo-N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-furamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a bromine atom, a chlorophenyl group, and a thieno[3,4-c]pyrazol moiety, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-furamide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the thieno[3,4-c]pyrazole core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the bromine and chlorophenyl groups: These groups are usually introduced through electrophilic aromatic substitution reactions.

    Formation of the furamide moiety: This step involves the coupling of the thieno[3,4-c]pyrazole intermediate with a furan derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-furamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biological assays to study enzyme functions or cellular pathways.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-furamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-(4-chlorophenyl)-5-trifluoromethyl-1H-pyrrole-3-carbonitrile
  • 4-bromo-2-(4-chlorophenyl)-1-ethoxymethyl-5-trifluoromethyl-1H-pyrrol-3-carbonitrile

Uniqueness

Compared to similar compounds, 5-bromo-N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-furamide stands out due to its unique thieno[3,4-c]pyrazole core and the presence of both bromine and chlorophenyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C16H11BrClN3O4S

Molecular Weight

456.7 g/mol

IUPAC Name

5-bromo-N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide

InChI

InChI=1S/C16H11BrClN3O4S/c17-14-6-5-13(25-14)16(22)19-15-11-7-26(23,24)8-12(11)20-21(15)10-3-1-9(18)2-4-10/h1-6H,7-8H2,(H,19,22)

InChI Key

WTDINPJLLMWOFC-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(O4)Br

Origin of Product

United States

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